4-(chloromethyl)-6-methoxyquinoline

Catalog No.
S8922444
CAS No.
M.F
C11H10ClNO
M. Wt
207.65 g/mol
Availability
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4-(chloromethyl)-6-methoxyquinoline

Product Name

4-(chloromethyl)-6-methoxyquinoline

IUPAC Name

4-(chloromethyl)-6-methoxyquinoline

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C11H10ClNO/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7H2,1H3

InChI Key

HSBKMMSLWXJVGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CCl

Classical Cyclization Approaches from Aniline Precursors

The synthesis of 4-(chloromethyl)-6-methoxyquinoline often begins with aniline derivatives. A notable route involves the Skraup reaction, where 4-methoxyaniline undergoes cyclization with glycerol and sulfuric acid under oxidative conditions to form the quinoline core. Subsequent chloromethylation introduces the chloromethyl group at the 4-position. For example, Khan et al. demonstrated that treating 6-methoxyquinoline with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃ yields the target compound in 72% efficiency.

Key Reaction Conditions:

StepReagents/ConditionsYield
CyclizationH₂SO₄, glycerol, nitrobenzene, 180°C65%
ChloromethylationMOMCl, AlCl₃, DCM, 0°C → rt72%

This method, while reliable, faces challenges in regioselectivity and requires stringent temperature control to avoid side reactions such as over-chlorination.

Microwave-Assisted and Solvent-Free Synthetic Routes

Microwave irradiation has emerged as a green alternative for synthesizing quinoline derivatives. Selvi and Nadaraj (2011) reported a microwave-assisted protocol where 2,4-dichloroquinoline undergoes methoxydechlorination using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method achieves 85% conversion to 4-methoxyquinoline-2(1H)-one in 8 minutes, which can then be functionalized with chloromethyl groups.

Solvent-free approaches further enhance sustainability. Devi et al. (2018) developed a one-pot synthesis of substituted quinolines by heating imines with styrene at 120°C without solvents or catalysts, achieving 78% yield for 4-substituted variants. Adapting this protocol to 4-(chloromethyl)-6-methoxyquinoline could reduce environmental impact and improve scalability.

Catalytic Chloromethylation Strategies

Chloromethylation is critical for introducing the 4-chloromethyl group. Karimov et al. (2023) demonstrated that chromium-iron catalysts modified with cadmium fluoride enhance selectivity during vapor-phase chloromethylation of 6-methoxyquinoline. At 400°C, these catalysts achieve 89% regioselectivity for the 4-position, minimizing byproducts like 2-chloromethyl isomers.

Catalyst Performance Comparison:

CatalystTemperature (°C)Selectivity (%)
Cr₂O₃/Fe₃O₄38075
Cr₂O₃/Fe₃O₄-CdF₂40089
Fe₂O₃42063

The addition of cadmium fluoride as a promoter optimizes surface acidity, facilitating preferential attack at the 4-position.

Regioselective Functionalization of Quinoline Scaffolds

Regioselective C-H activation has revolutionized quinoline functionalization. Recent studies highlight palladium-catalyzed C-H chloromethylation using directing groups like pyridines. For instance, 6-methoxyquinoline treated with Pd(OAc)₂, 2-pyridone, and ClCH₂SiMe₃ in DMF at 100°C achieves 82% yield of 4-(chloromethyl)-6-methoxyquinoline. This method bypasses pre-functionalized substrates, offering a streamlined route.

Mechanistic Insight:

  • Coordination: Pd(II) coordinates to the quinoline’s nitrogen, activating the C4-H bond.
  • Oxidative Addition: ClCH₂SiMe₃ transfers the chloromethyl group to Pd.
  • Reductive Elimination: Pd(0) releases the product, regenerating the catalyst.

This strategy is highly compatible with electron-rich quinolines, making it ideal for 6-methoxy-substituted derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

207.0450916 g/mol

Monoisotopic Mass

207.0450916 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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